molecular formula C14H9Cl2NO3 B184819 2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-24-2

2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No. B184819
CAS RN: 19368-24-2
M. Wt: 310.1 g/mol
InChI Key: IJDPTPLIVARLPT-UHFFFAOYSA-N
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Description

“2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid” is a chemical compound . It has a molecular weight of 248.06 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3,4-dichloroanilino)-3-oxopropanoic acid . The InChI code is 1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of a closely related compound, 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, was analyzed, revealing details about its molecular arrangement and hydrogen-bonded cyclic dimers. This has implications for understanding the structural properties of similar compounds (Kennard, Smith, & Katekar, 1982).

  • Pharmaceutical Research : Research on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of the compound , highlighted its potential as a non-steroidal anti-inflammatory drug. This study focused on its polymorphism, which is crucial for drug development (Zhoujin et al., 2022).

  • Environmental Applications : A study explored the use of carbamoyl benzoic acids in the coagulation-flocculation processes of wastewater treatment, particularly for removing hazardous heavy metals. This research is significant for environmental management and pollution control (Martinez-Quiroz et al., 2017).

  • Food Science : Benzoic acid derivatives, including carbamoyl benzoic acids, are extensively used as preservatives and flavoring agents in foods. Their widespread use and potential health impacts make them a subject of ongoing research in food science and toxicology (del Olmo, Calzada, & Nuñez, 2017).

  • Chemical Synthesis and Antimicrobial Activity : Several studies have focused on synthesizing derivatives of benzoic acid, including carbamoyl benzoic acids, and evaluating their antimicrobial properties. These compounds have shown potential as antimicrobial agents, particularly against specific bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

  • Photocatalysis and Pollution Control : The photocatalytic degradation of pollutants using titanium dioxide and its interaction with benzoic acid derivatives has been a topic of interest. This research contributes to the development of methods for pollution control and environmental remediation (Matthews, 1990).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDPTPLIVARLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354213
Record name 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid

CAS RN

19368-24-2
Record name 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLOROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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